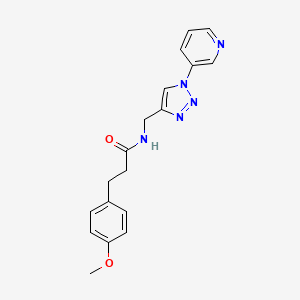

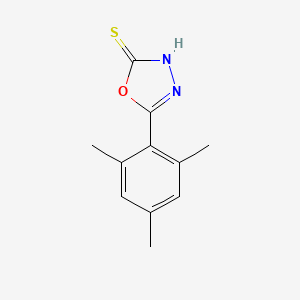

5-(2,4,6-Trimethylphenyl)-1,3,4-oxadiazole-2-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “5-(2,4,6-Trimethylphenyl)-1,3,4-oxadiazole-2-thiol” is an organic compound containing an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. The compound also contains a thiol group (-SH), and a phenyl ring with three methyl groups attached to it .

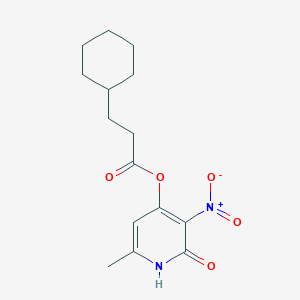

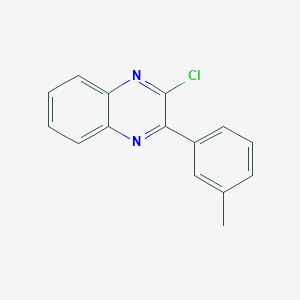

Molecular Structure Analysis

The molecular structure of this compound would likely show the planar oxadiazole ring connected to the phenyl ring via a single bond. The thiol group would be connected to one of the carbon atoms in the oxadiazole ring .Chemical Reactions Analysis

Oxadiazoles are known to participate in various chemical reactions, often acting as ligands in the formation of coordination compounds . The thiol group can also undergo various reactions, such as oxidation to form disulfides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its purity and the conditions under which it is stored. Generally, compounds containing oxadiazole rings are stable and have good thermal and chemical stability .科学的研究の応用

Antimicrobial and Antifungal Applications

Research has demonstrated the synthesis and evaluation of derivatives of 1,3,4-oxadiazole compounds for their antimicrobial and hemolytic activities. A study found that 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides displayed significant activity against selected microbial species, indicating their potential for antimicrobial application. These compounds exhibited variable extents of activity relative to reference standards, with certain derivatives showing potent antimicrobial effects against a panel of microbes (Gul et al., 2017).

Corrosion Inhibition

Another significant application is in the domain of corrosion inhibition. The derivatives of 1,3,4-oxadiazole, such as MBIMOT, EBIMOT, and PBIMOT, have been synthesized and assessed for their ability to inhibit corrosion of mild steel in sulfuric acid. These studies utilized gravimetric, electrochemical, and spectroscopic methods to demonstrate the protective layer formation by these compounds on the metal surface, highlighting their efficiency as corrosion inhibitors (Ammal et al., 2018).

Anticancer Potential

The compound has also been explored for its anticancer potential. A study synthesized a series of S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol and evaluated them for antibacterial activity, which laid the groundwork for further research into their potential chemotherapeutic applications. These compounds showed significant activity against various bacterial strains, suggesting a pathway towards developing novel anticancer agents (Aziz‐ur‐Rehman et al., 2013).

Physicochemical Properties

The physicochemical properties and theoretical studies of 1,3,4-oxadiazole derivatives have been extensively investigated to understand their interaction mechanisms and potential applications further. For instance, a study performed a detailed analysis of the infrared spectrum of 5-phenyl-1,3,4-oxadiazole-2-thiol using DFT calculations, providing insights into its structural and vibrational characteristics. This research aids in the comprehensive understanding of the compound's behavior and its applications in various fields (Romano et al., 2012).

作用機序

将来の方向性

特性

IUPAC Name |

5-(2,4,6-trimethylphenyl)-3H-1,3,4-oxadiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-6-4-7(2)9(8(3)5-6)10-12-13-11(15)14-10/h4-5H,1-3H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPSHAKHRMRFHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=NNC(=S)O2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-fluorobenzamide](/img/structure/B2751326.png)

![4-(3-Phenylbenzo[c]isoxazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one](/img/structure/B2751337.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2751344.png)